
CXCR2 antagonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR2 antagonist 5 is a compound that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). CXCR2 is a receptor found on the surface of certain cells, including neutrophils, and plays a crucial role in the inflammatory response by mediating the migration of these cells to sites of inflammation. By blocking CXCR2, this compound can potentially reduce inflammation and has been investigated for its therapeutic potential in various inflammatory diseases and cancers .
准备方法
The synthesis of CXCR2 antagonist 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The synthetic routes typically involve:
Formation of Intermediates: This step involves the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts to form the core structure of the compound.
Final Modifications: The final steps involve modifications such as deprotection or functional group transformations to yield this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to produce the compound in larger quantities .
化学反应分析
CXCR2 antagonist 5 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include nucleophiles like halides or amines.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Chemistry: It is used as a tool compound to study the role of CXCR2 in various chemical processes.
Biology: It is used to investigate the role of CXCR2 in cell signaling and migration, particularly in the context of inflammation and immune response.
Medicine: It has been explored as a potential therapeutic agent for treating inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and certain types of cancer
Industry: It may have applications in the development of new anti-inflammatory drugs and treatments for cancer
作用机制
CXCR2 antagonist 5 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as interleukin-8 (IL-8). This inhibition prevents the activation of downstream signaling pathways that mediate the migration and activation of neutrophils. The key molecular targets and pathways involved include:
G Protein-Coupled Receptor (GPCR) Signaling: CXCR2 is a GPCR, and its inhibition disrupts the signaling cascade that leads to neutrophil migration.
Phospholipase C (PLC) Pathway: Inhibition of CXCR2 prevents the activation of PLC, which is involved in the production of secondary messengers like inositol triphosphate (IP3) and diacylglycerol (DAG).
Phosphatidylinositol-3-Kinase (PI3K) Pathway: CXCR2 inhibition also affects the PI3K pathway, which plays a role in cell survival and migration .
相似化合物的比较
CXCR2 antagonist 5 can be compared with other similar compounds that also target CXCR2 or related receptors:
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound is unique in its specific binding affinity and the particular pathways it affects, making it a valuable tool in both research and therapeutic contexts .
属性
分子式 |
C15H14F2N4O2S |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
(2R)-2-[[6-[(2,3-difluorophenyl)methylsulfanyl]-[1,2]oxazolo[5,4-d]pyrimidin-4-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4O2S/c1-8(6-22)19-13-10-5-18-23-14(10)21-15(20-13)24-7-9-3-2-4-11(16)12(9)17/h2-5,8,22H,6-7H2,1H3,(H,19,20,21)/t8-/m1/s1 |
InChI 键 |
ZLRWWDGGLOPBOT-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
规范 SMILES |
CC(CO)NC1=C2C=NOC2=NC(=N1)SCC3=C(C(=CC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


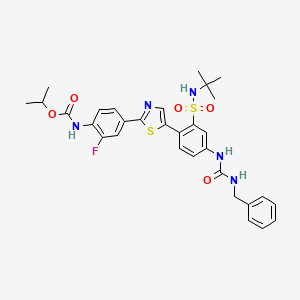
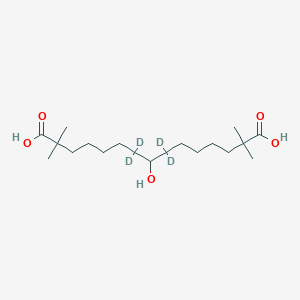
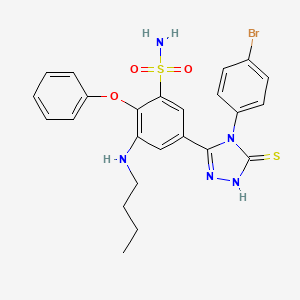


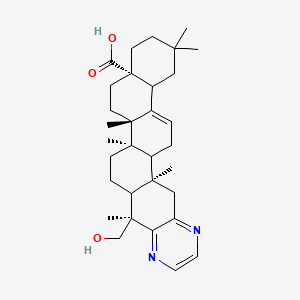

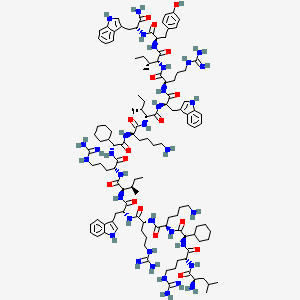
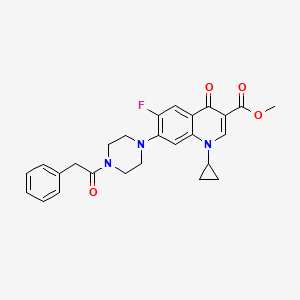

![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15141610.png)
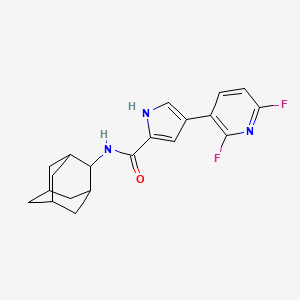
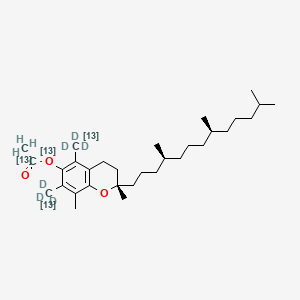
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-(methylamino)pyrimidin-2-one](/img/structure/B15141620.png)
